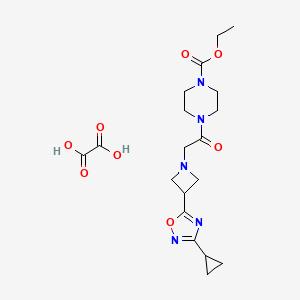
(Z)-3-(2-Amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-Amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid, also known as AMPP, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (Z)-3-(2-Amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid is not fully understood, but it is believed to act as a modulator of glutamate receptors, which are involved in various physiological processes, including synaptic plasticity and learning and memory. This compound may also interact with other neurotransmitter systems, such as the dopamine and serotonin systems.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the modulation of glutamate receptor activity, the inhibition of oxidative stress and inflammation, and potential neuroprotective effects. Additionally, this compound has been shown to have potential applications in imaging studies, as it can selectively bind to certain receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-3-(2-Amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid has several advantages for use in lab experiments, including its relative stability and ease of synthesis. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Direcciones Futuras
Future research on (Z)-3-(2-Amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid could explore its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Additionally, further studies could investigate the exact mechanism of action of this compound, as well as its potential interactions with other neurotransmitter systems. Furthermore, research could focus on developing new synthetic methods for this compound, as well as exploring its potential use as a probe in imaging studies.
Métodos De Síntesis
(Z)-3-(2-Amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid can be synthesized through a multistep process involving the coupling of 2-iodo-4-methoxyacetophenone with 2-amino-4-methoxybenzaldehyde, followed by the addition of 4-methoxybenzyl bromide and the use of a palladium catalyst. The resulting compound can be purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
(Z)-3-(2-Amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit antioxidant and anti-inflammatory properties, as well as potential neuroprotective effects. Additionally, this compound has been investigated for its potential use as a probe in imaging studies.
Propiedades
IUPAC Name |
(Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-13-6-3-11(4-7-13)15(17(19)20)9-12-5-8-14(22-2)10-16(12)18/h3-10H,18H2,1-2H3,(H,19,20)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBNETDPGYAMIC-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=C(C=C(C=C2)OC)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C2=C(C=C(C=C2)OC)N)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(methoxymethyl)-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829312.png)


![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethylbenzamide](/img/structure/B2829318.png)
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2829319.png)
![5-(3-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2829320.png)


![N-(4-bromo-2-fluorophenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829324.png)

![(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/no-structure.png)
